molecular formula C13H24N2O2 B12935486 tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate

tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B12935486
M. Wt: 240.34 g/mol
InChI Key: LCBJRLFKLPUWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate is a chemical compound with the molecular formula C12H23N2O2 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate with methylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature. The mixture is stirred for a specific duration, followed by purification through techniques such as flash column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex spirocyclic molecules.

    Biological Studies: It is employed in studying the interactions of spirocyclic compounds with biological targets.

    Industrial Applications: The compound is used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of the target. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
  • tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate

Uniqueness

tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and a versatile building block in organic synthesis .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-5-13(9-15)7-10(8-13)14-4/h10,14H,5-9H2,1-4H3

InChI Key

LCBJRLFKLPUWCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)NC

Origin of Product

United States

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